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Compound of Interest

Compound Name: YLF-466D

Cat. No.: B560083

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D is a potent and selective activator of AMP-activated protein kinase (AMPK), a critical
regulator of cellular energy homeostasis. As a promising therapeutic candidate for metabolic
diseases and myocardial ischemia-reperfusion injury, a robust and scalable synthesis process
Is paramount for its preclinical and clinical development. This document provides detailed
application notes and protocols for a scalable synthesis of YLF-466D, based on a palladium-
catalyzed C-H activation process. Additionally, it outlines protocols for key in vitro assays to
evaluate the biological activity of the synthesized compound, including its effect on AMPK
activation and platelet aggregation.

Chemical Structure and Properties

IUPAC Name: 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2-oxo-1H-indol-1-
yllmethyl]benzoic acid

Molecular Formula: C29H20CINO3

Molecular Weight: 477.93 g/mol

Appearance: Off-white to pale yellow solid

Solubility: Soluble in DMSO, DMF, and other organic solvents.
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Scalable Synthesis Process

A practical and scalable process for the preparation of YLF-466D in kilogram quantities has
been developed, featuring a key palladium-catalyzed C-H activation step. This geometry-
selective synthesis ensures the desired (E)-isomer with high purity.[1] The overall process has
been successfully applied to produce over 17 kg of YLF-466D in batches of 3.0-3.6 kg.[1]

Synthesis Workflow

The synthesis of YLF-466D can be conceptually divided into three main stages: starting
material preparation, the key C-H activation/olefination reaction, and final product purification.
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Caption: High-level workflow for the scalable synthesis of YLF-466D.

Experimental Protocol: Palladium-Catalyzed C-H
Activation/Olefination
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This protocol is a representative summary based on the principles of the published scalable
synthesis. For detailed stoichiometry, reaction conditions, and safety precautions, it is
imperative to consult the original publication by Yin et al. (2021).

o Reaction Setup: A suitable multi-neck reaction vessel is charged with the oxindole
intermediate, the appropriate aryl halide, and a palladium catalyst (e.g., Pd(OAc)2) under an
inert atmosphere (e.g., nitrogen or argon).

e Solvent and Reagents: A suitable high-boiling point solvent (e.g., DMAc or DMF) is added,
followed by the addition of a phosphine ligand and a base (e.g., K2CO3).

o Reaction Execution: The reaction mixture is heated to the optimal temperature (typically
>100 °C) and stirred for a sufficient time to ensure complete conversion. Reaction progress
is monitored by a suitable analytical technique (e.g., HPLC or TLC).

e Work-up: Upon completion, the reaction mixture is cooled to room temperature and
quenched with water. The crude product is extracted with an appropriate organic solvent.

 Purification: The organic layers are combined, washed, dried, and concentrated under
reduced pressure. The crude product is then purified by crystallization from a suitable solvent
system to yield the pure (E)-isomer of YLF-466D.

: _

Parameter Value Reference
Batch Size 3.0-3.6kg [1]

Total Production Scale >17 kg [1]
Geometric Selectivity High for (E)-isomer [1]
Residual Solvents Low levels in final API

Biological Activity and Mechanism of Action

YLF-466D is a direct activator of AMPK. In platelets, the activation of AMPK by YLF-466D
initiates a signaling cascade that ultimately leads to the inhibition of platelet aggregation. This
antiplatelet effect is mediated by the endothelial nitric oxide synthase (eNOS) pathway.
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Signaling Pathway

YLF-466D activates AMPK, which then phosphorylates eNOS at Ser1177. This
phosphorylation enhances eNOS activity, leading to an increase in nitric oxide (NO) production.
NO subsequently stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine
monophosphate (cGMP). The elevated cGMP levels, along with an observed increase in cyclic
adenosine monophosphate (CAMP), lead to the phosphorylation of vasodilator-stimulated
phosphoprotein (VASP) at Ser239 and Serl57. Phosphorylated VASP is involved in the
inhibition of platelet activation and aggregation.
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Caption: Signaling pathway of YLF-466D-mediated inhibition of platelet aggregation.
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Experimental Protocols: In Vitro Assays
AMPK Activation Assay in Platelets

This protocol describes how to assess the activation of AMPK in isolated platelets by
measuring the phosphorylation of its downstream target, VASP.

o Platelet Isolation: Human or animal blood is collected in tubes containing an anticoagulant
(e.g., acid-citrate-dextrose). Platelet-rich plasma (PRP) is obtained by centrifugation at a low
speed. Platelets are then pelleted from the PRP by a higher speed centrifugation and
resuspended in a suitable buffer.

o Treatment: Isolated platelets are incubated with varying concentrations of YLF-466D (e.g.,
50-150 puM) or vehicle control (DMSO) for a specified time at 37 °C.

 Lysis: Following incubation, platelets are lysed in a lysis buffer containing protease and
phosphatase inhibitors.

o Western Blotting:

o Protein concentration in the lysates is determined using a standard protein assay (e.qg.,
BCA assay).

o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane is blocked and then incubated with primary antibodies against phospho-
VASP (Ser239 and Ser157) and total VASP.

o After washing, the membrane is incubated with a suitable HRP-conjugated secondary
antibody.

o Protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.

o The ratio of phosphorylated VASP to total VASP is quantified to determine the extent of
AMPK activation.
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Platelet Aggregation Assay

This protocol outlines the procedure for measuring the inhibitory effect of YLF-466D on platelet
aggregation induced by various agonists.

Sample Preparation: Platelet-rich plasma (PRP) or washed platelets are prepared as
described above.

Incubation: PRP or washed platelets are pre-incubated with different concentrations of YLF-
466D or vehicle control for a short period at 37 °C in an aggregometer cuvette with
continuous stirring.

Induction of Aggregation: Platelet aggregation is induced by adding a platelet agonist such
as adenosine diphosphate (ADP), collagen, or thrombin.

Measurement: Light transmission is continuously monitored using a light transmission
aggregometer. As platelets aggregate, the light transmission through the sample increases.

Data Analysis: The maximum percentage of aggregation is recorded for each condition. The
inhibitory effect of YLF-466D is calculated as the percentage reduction in aggregation
compared to the vehicle control.

o : : .

Concentration . Observed
Assay Parameter Agonist
Range Effect
Concentration-
dependent

AMPK Activation AMPK Activation 50-150 uM - ) )
increase in VASP

phosphorylation
Effective
Platelet Aggregation ADP, Collagen, inhibition of
. - 50-150 uM :
Aggregation Inhibition Thrombin platelet
aggregation

Conclusion
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The palladium-catalyzed C-H activation process provides a scalable and efficient route to
produce YLF-466D, a promising AMPK activator. The detailed protocols for synthesis and in
vitro evaluation described in these application notes will be valuable for researchers in the
fields of medicinal chemistry, pharmacology, and drug development who are interested in
advancing YLF-466D or similar molecules as potential therapeutics for metabolic and
cardiovascular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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